molecular formula C16H17N3S B149619 Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)- CAS No. 627490-01-1

Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)-

Cat. No. B149619
M. Wt: 283.4 g/mol
InChI Key: UVWLEPXXYOYDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)- is a chemical compound that has been widely studied for its potential application in scientific research. This compound is also known as DMTBT and has a molecular formula of C17H20N2S.

Scientific Research Applications

Molecular Behavior and Charge Transfer

  • Benzonitrile derivatives, including 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), exhibit dual fluorescence due to an intramolecular charge-transfer (ICT) state. The structure of this ICT state, particularly its twisted geometry and electronic decoupling of phenyl and dimethyl-amino moieties, has been a subject of extensive research. These studies contribute to understanding molecular behavior and charge transfer in related compounds (Köhn & Hättig, 2004).

Fluorescence and Solvent Interaction

  • The fluorescence behavior of molecules like 3,5-Dimethyl-4-(dimethylamino)benzonitrile (MMD) and its meta-isomer mMMD in different solvents reveals crucial insights about the ICT process and solvent interactions. These findings are significant for applications requiring precise control of molecular fluorescence properties (Druzhinin et al., 2015).

Internal Conversion and Chemical Reactions

  • Studies on compounds like 3,5-Dimethyl-4-(methylamino)benzonitrile (MHD) show that internal conversion, influenced by the structure and environment of the molecule, plays a crucial role in the fluorescence and chemical behavior of these molecules. Understanding these mechanisms is essential for designing molecules with desired photophysical properties (Rückert et al., 2000).

Synthesis and Chemical Properties

  • The synthesis and study of various derivatives of Benzonitrile, such as 2-(Alkylamino)benzonitriles, contribute to the understanding of chemical reactions and molecule formation processes. This knowledge aids in the development of new materials and chemical compounds (Dong et al., 2015).

Corrosion Inhibition

  • Benzonitrile derivatives are investigated for their potential as corrosion inhibitors, highlighting the practical applications of these compounds in protecting materials and extending the life of metal structures (Hu et al., 2016).

properties

IUPAC Name

3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18/h3-9H,11,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWLEPXXYOYDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027386
Record name 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)-

CAS RN

627490-01-1
Record name DASB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627490011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-((2-((dimethylamino)methyl)phenyl)thio)-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DASB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP549Z0645
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)-
Reactant of Route 2
Reactant of Route 2
Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)-
Reactant of Route 4
Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)-
Reactant of Route 5
Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)-
Reactant of Route 6
Reactant of Route 6
Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)-

Citations

For This Compound
1
Citations
D Haeusler, M Mitterhauser… - … for Positron Emission …, 2012 - Wiley Online Library
Synthesis of 3‐Amino‐4‐[2‐(N‐Methyl‐N‐[11C] Methyl‐Amino‐Methyl) Phenylsulfanyl]‐Benzonitrile ([11C] DASB) Page 290 CHAPTER 28 SYNTHESIS OF 3-AMINO-4-[2-(N-METHYL-…
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.